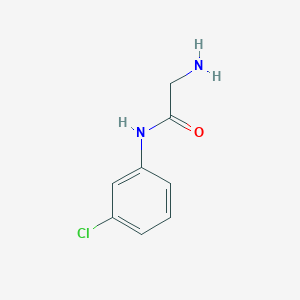

2-amino-N-(3-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-amino-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |

InChI Key |

RMAVZDYKICXJHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 3 Chlorophenyl Acetamide

Conventional and Novel Synthetic Routes to 2-amino-N-(3-chlorophenyl)acetamide

The construction of the this compound molecule hinges on the efficient formation of the amide linkage and strategic handling of the alpha-amino group.

Amidation Reactions and Precursor Considerations for the Amide Linkage

The primary method for synthesizing the amide bond in this compound involves the reaction of a suitable amine with a carboxylic acid derivative. A common approach is the acylation of 3-chloroaniline (B41212) with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. irejournals.com For instance, the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide serves as a foundational step in the synthesis of related N-phenylacetamide derivatives. irejournals.com

Alternatively, direct amidation of a carboxylic acid and an amine can be employed, though this often requires activating agents or catalysts to proceed efficiently. libretexts.org The direct reaction of a carboxylic acid with an amine typically results in the formation of a salt rather than an amide. libretexts.org Therefore, the use of acyl chlorides or anhydrides is a more common and effective strategy. libretexts.org

The choice of precursors is critical. For the synthesis of this compound, 3-chloroaniline is a key starting material for the phenylacetamide portion of the molecule. The other precursor would be a glycine (B1666218) derivative where the amino group is appropriately protected.

Catalytic Approaches and Green Chemistry Considerations in the Synthesis of N-substituted acetamides

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for amide bond formation. ucl.ac.ukresearchgate.net Traditional methods often employ stoichiometric amounts of coupling reagents, leading to significant waste. ucl.ac.uk Catalytic approaches offer a more atom-economical alternative.

Boric acid has emerged as a simple and effective catalyst for the direct amidation of carboxylic acids and amines. sciepub.comresearchgate.net This method often proceeds under milder conditions and can reduce the need for hazardous reagents. Other catalytic systems, such as those based on boronic acids, have also been developed. organic-chemistry.org

Enzymatic methods, utilizing lipases like Candida antarctica lipase (B570770) B (CALB), represent a particularly green approach to amide synthesis. nih.gov These reactions can often be carried out in environmentally benign solvents and produce high yields of pure amides without the need for extensive purification. nih.gov

Derivatization and Analog Synthesis from the this compound Core

The this compound scaffold provides a versatile platform for the synthesis of a wide range of chemical analogs. Modifications can be readily introduced at both the alpha-amino group and the chlorophenyl moiety.

Modifications at the Alpha-Amino Group

The primary amino group of this compound is a key site for derivatization. It can undergo a variety of chemical transformations to introduce diverse functionalities.

One common modification is acylation , where the amino group is converted to a secondary amide by reacting it with an acyl chloride or anhydride. This allows for the introduction of a wide array of acyl groups, potentially modulating the compound's biological activity. For example, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl)acetamide with various amines. irejournals.com

Another important modification is alkylation , which can be used to introduce alkyl or substituted alkyl groups at the amino nitrogen. This can alter the steric and electronic properties of the molecule.

Furthermore, the amino group can serve as a handle for the construction of more complex heterocyclic systems. For instance, it can be a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

A study on the synthesis of 2-(alkylamino)acetamides demonstrated the reaction of 2-bromoacetamide (B1266107) with various amines to yield a series of derivatives. researchgate.net This highlights the general reactivity of the alpha-position for introducing amino substituents.

Here is a table summarizing some potential modifications at the alpha-amino group:

| Modification Type | Reagent Example | Resulting Functional Group |

| Acylation | Acetyl chloride | Secondary amide |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea |

Substitutions on the Chlorophenyl Moiety and Their Synthetic Implications

The chlorophenyl ring of this compound offers another avenue for structural diversification. The position of the chlorine atom at the meta-position influences the reactivity of the aromatic ring towards electrophilic substitution.

Further functionalization of the aromatic ring can be achieved through various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing chloro and acetamido groups will govern the position of the new substituent.

Alternatively, the chloro substituent itself can be the site of modification through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig amination could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 3-position of the phenyl ring.

The synthesis of analogs with different substitution patterns on the phenyl ring would typically start from a different substituted aniline (B41778) precursor. For instance, to synthesize an analog with a hydroxyl group on the phenyl ring, one might start from the corresponding aminophenol. neliti.com

The following table outlines potential modifications on the chlorophenyl ring:

| Modification Type | Reagent Example | Potential Product Feature |

| Nitration | Nitric acid/Sulfuric acid | Introduction of a nitro group |

| Halogenation | Bromine/Iron(III) bromide | Introduction of an additional halogen |

| Suzuki Coupling | Arylboronic acid + Palladium catalyst | Formation of a biaryl system |

| Buchwald-Hartwig Amination | Amine + Palladium catalyst | Introduction of a new amino group |

The ability to modify both the alpha-amino group and the chlorophenyl ring provides a powerful strategy for generating a diverse library of this compound analogs for further investigation.

Exploration of Isosteric Replacements within the Acetamide (B32628) Backbone

Isosteric replacement is a widely employed strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its steric profile. In the context of this compound, the acetamide linkage is a prime target for such modifications to enhance metabolic stability, improve binding interactions, or alter pharmacokinetic parameters. The amide bond is susceptible to enzymatic cleavage, and its replacement with more robust isosteres can lead to compounds with improved in vivo performance.

Several five-membered heterocyclic rings are well-established bioisosteres for the amide bond. These include, but are not limited to, 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. rsc.org These heterocycles mimic the planarity and vectoral properties of the trans-amide bond, a common conformation for acyclic amides.

For instance, the 1,4-disubstituted 1,2,3-triazole ring, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as an excellent mimic of the trans-amide bond. rsc.org Replacing the acetamide group in the parent compound with this triazole would result in derivatives where the core structure is preserved, but with a different electronic and hydrogen-bonding landscape. Similarly, 1,2,4- and 1,3,4-oxadiazoles can be employed as amide isosteres, offering improved metabolic stability and the potential for new interactions with biological targets. rsc.org

The following table outlines some potential isosteric replacements for the acetamide group in N-aryl acetamide frameworks, along with their key characteristics.

| Isosteric Replacement | Key Features | Potential Advantages |

| 1,2,3-Triazole | Mimics trans-amide bond geometry. rsc.org | Increased metabolic stability, altered hydrogen bonding capacity. |

| 1,2,4-Oxadiazole | Planar, metabolically robust. rsc.org | Improved pharmacokinetic properties, potential for enhanced binding. |

| 1,3,4-Oxadiazole | Non-classical isostere with distinct electronic properties. rsc.org | Can overcome amide-related liabilities, offers novel scaffolding opportunities. |

| Tetrazole | Anionic at physiological pH, can mimic a cis-amide conformation. | May introduce new binding interactions through its acidic nature. |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

The principles of stereoselective synthesis and chiral resolution are critical in modern pharmaceutical chemistry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. However, in the specific case of this compound, these techniques are not applicable.

The structure of this compound features an acetamide group derived from glycine. The alpha-carbon of this glycine moiety is bonded to two hydrogen atoms, and therefore, it does not constitute a stereocenter. As the molecule is achiral, it does not exist as a pair of enantiomers. Consequently, there is no requirement for stereoselective synthetic methods to control its absolute configuration, nor is chiral resolution necessary to separate different stereoisomers.

Advanced Spectroscopic and Crystallographic Investigations of 2 Amino N 3 Chlorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and conformation of chemical compounds. For 2-amino-N-(3-chlorophenyl)acetamide, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amine (NH2) protons, and the methylene (B1212753) (CH2) protons. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region of the spectrum, influenced by the electron-withdrawing effects of the chlorine atom and the amide group. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants (J) provide valuable information about the substitution pattern on the phenyl ring and the relative positions of the protons. The protons of the amino group and the amide (NH) group often appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature. The methylene protons adjacent to the carbonyl group typically appear as a singlet.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the chloro substituent. The carbonyl carbon of the amide group characteristically appears at a low field (downfield) in the spectrum. The methylene carbon signal is observed in the aliphatic region of the spectrum. The analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Conformational studies using NMR can reveal information about the rotational barriers around the amide bond. Due to the partial double bond character of the C-N bond in the amide linkage, rotation can be restricted, leading to the possible existence of cis and trans isomers. Variable temperature NMR experiments can be employed to study the dynamics of this rotation.

Table 1: Representative ¹H NMR Spectral Data for 2-chloro-N-(3-substituted-phenyl)acetamides

| Compound | Solvent | Aromatic-H (ppm) | NH (ppm) | CH₂ (ppm) |

|---|---|---|---|---|

| 2-chloro-N-(3-chlorophenyl)acetamide | CDCl₃ | 7.0-7.7 (m) | 8.2 (br s) | 4.2 (s) |

| 2-chloro-N-(3-methylphenyl)acetamide | CDCl₃ | 6.9-7.4 (m) | 8.1 (br s) | 4.2 (s) |

| 2-chloro-N-(3-fluorophenyl)acetamide | DMSO-d6 | 6.83-7.57 (m) | 10.49 (s) | 2.47 (s) |

Data compiled from various sources. znaturforsch.comnih.gov 'm' denotes multiplet, 'br s' denotes broad singlet, 's' denotes singlet.

Table 2: Representative ¹³C NMR Spectral Data for 2-chloro-N-(3-substituted-phenyl)acetamides

| Compound | Solvent | C=O (ppm) | Aromatic-C (ppm) | CH₂ (ppm) |

|---|---|---|---|---|

| 2-chloro-N-(3-chlorophenyl)acetamide | CDCl₃ | 164.5 | 120-139 | 43.0 |

| 2-chloro-N-(3-methylphenyl)acetamide | CDCl₃ | 164.6 | 118-140 | 43.1 |

Data compiled from various sources. znaturforsch.comnih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) or electrospray ionization (ESI) methods can be employed.

The mass spectrum of this compound will show a molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. libretexts.org For this compound, key fragmentation patterns would likely involve:

Cleavage of the C-C bond between the carbonyl group and the methylene group: This would lead to the formation of the [CH₂NH₂]⁺ fragment and a larger fragment containing the chlorophenylamide moiety.

Cleavage of the amide C-N bond: This would result in the formation of the 3-chloroaniline (B41212) radical cation and a neutral fragment.

Loss of the amino group: A peak corresponding to the loss of NH₂ (16 amu) from the molecular ion may be observed.

Fragmentation of the chlorophenyl ring: This can lead to the loss of a chlorine atom or HCl.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition and further confirms the identity of the compound. rsc.org

Table 3: Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₈H₉ClN₂O]⁺ | 184 |

| [M-NH₂]⁺ | [C₈H₇ClO]⁺ | 154 |

| [M-CH₂NH₂]⁺ | [C₇H₆ClNO]⁺ | 155 |

| [3-chloroaniline]⁺ | [C₆H₆ClN]⁺ | 127 |

| [C₆H₄Cl]⁺ | 111 |

This table represents a hypothetical fragmentation pattern based on common fragmentation rules for similar compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The infrared (IR) spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds and functional groups. researchgate.net Key expected vibrational modes include:

N-H stretching: The amino (NH₂) and amide (N-H) groups will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. nih.gov The primary amine will typically show two bands (symmetric and asymmetric stretching), while the secondary amide N-H stretch appears as a single band.

C-H stretching: Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group appears in the 2850-3000 cm⁻¹ region.

C=O stretching (Amide I band): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a prominent feature of the IR spectrum, typically found in the range of 1630-1680 cm⁻¹. researchgate.net Its exact position can be influenced by hydrogen bonding.

N-H bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is usually observed between 1510 and 1570 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond in the amide linkage appears in the region of 1200-1400 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration for an aryl chloride is typically found in the fingerprint region, usually between 1000 and 1100 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from large changes in polarizability. For this compound, the aromatic ring vibrations and the C=O stretch are expected to be prominent in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine & amide) | Stretching | 3100 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching (Amide I) | 1630 - 1680 |

| N-H (amide) | Bending (Amide II) | 1510 - 1570 |

| C-N (amide) | Stretching | 1200 - 1400 |

| C-Cl | Stretching | 1000 - 1100 |

Data compiled from general spectroscopic tables and literature for similar compounds. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation and Hydrogen-Bonding Networks

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

The crystal structure would reveal the planarity of the amide group and the relative orientation of the phenyl ring and the acetamide (B32628) moiety. Of particular interest is the network of intermolecular interactions, especially hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

In the solid state, it is expected that the amino (NH₂) and amide (N-H) groups will act as hydrogen bond donors, while the carbonyl oxygen (C=O) and potentially the nitrogen atom of the amino group will act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which stabilize the crystal structure. For instance, intermolecular N-H···O hydrogen bonds are a common feature in the crystal structures of amides, linking molecules into supramolecular assemblies. researchgate.net The presence of the chlorine atom may also lead to other non-covalent interactions, such as halogen bonding, which could further influence the crystal packing.

The analysis of the crystal structure provides invaluable insight into the molecule's preferred conformation and how it interacts with neighboring molecules, which can be correlated with its physical properties.

Table 5: Illustrative Crystallographic Data for a Related Compound, 2-Chloro-N-(3-chlorophenyl)acetamide

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 4.897(1) |

| b (Å) | 17.379(3) |

| c (Å) | 21.484(4) |

| V (ų) | 1828.4(6) |

| Z | 8 |

| Hydrogen bonding | N-H···O |

Data obtained for the related compound 2-chloro-N-(3-chlorophenyl)acetamide. researchgate.net This data is illustrative of the type of information obtained from an X-ray crystallographic study.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(3-chlorophenyl)acetamide |

| 2-chloro-N-(3-methylphenyl)acetamide |

| 2-chloro-N-(3-fluorophenyl)acetamide |

| 3-chloroaniline |

| 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide |

| 2-chloro-N-(2-methoxyphenyl)acetamide |

| 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate |

| 2-chloro-N-(3-methoxyphenyl)acetamide |

-N-[2-(3-chlorophenyl)ethyl]acetamide | | 2-(o-Chlorophenyl)acetamide | | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | | 2-aminothiophene-3-carbonitrile (B183302) | | 2-(thiophen-2-yl)acetic acid | | N-(2-Amino-6-chlorophenyl)acetamide | | 2-Amino-3-chlorobenzoic acid | | N-benzyl-N-(furan-2-ylmethyl) acetamide | | N-(2-((3-chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1h-pyrrole-2-acetamide | | N-(3-deoxy-3-acetamido-β-D-glycopyranosyl)acetamide | | N-(3-deoxy-3-acetamido-β-D-glycopyranosyl)propionamide | | Cyclophosphamide | | (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide |

Computational and Theoretical Studies on 2 Amino N 3 Chlorophenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and structure. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electron Distribution

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries, including bond lengths and angles, by finding the lowest energy state of the molecule. nih.govu-tokyo.ac.jpnih.gov For N-arylacetamides, DFT calculations are crucial for understanding the spatial arrangement of the atoms and the planarity of the amide group relative to the phenyl ring.

Below is a table of representative geometric parameters for a closely related compound, N-(3-chlorophenyl)acetamide, derived from crystallographic data, which provides a reliable approximation for the core structure of 2-amino-N-(3-chlorophenyl)acetamide.

Table 1: Selected Geometric Parameters for N-(3-chlorophenyl)acetamide (Analog)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (amide) | ~1.35 Å |

| C=O (amide) | ~1.23 Å | |

| C-Cl (phenyl) | ~1.74 Å | |

| N-H (amide) | ~0.86 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-C (phenyl) | ~128° |

Data derived from studies on analogous acetanilide (B955) structures. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. It helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.netresearchgate.net The MEP surface is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would highlight several key features:

Negative Potential (Red): The oxygen atom of the carbonyl group (C=O) is the most electronegative site, making it a primary hydrogen bond acceptor.

Positive Potential (Blue): The hydrogen atoms of the amide (N-H) and the primary amino group (-NH2) are electron-deficient, acting as hydrogen bond donors.

Intermediate Regions (Green/Yellow): The phenyl ring and the chlorine atom exhibit a more complex potential, influenced by the interplay of inductive and resonance effects.

This distribution of electrostatic potential is critical for how the molecule interacts with biological receptors, where specific hydrogen bonds and electrostatic contacts determine binding affinity and specificity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

While DFT provides a static, optimized structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. jinr.runih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and how it adapts upon binding to a target. jinr.ruuq.edu.au

For this compound, MD simulations would be employed to:

Assess Conformational Flexibility: Analyze the rotation around single bonds, such as the bond connecting the phenyl ring and the amide nitrogen, to understand the range of accessible shapes (conformers) in a solution or a biological environment.

Study Ligand-Target Stability: Once docked into a protein's active site, an MD simulation can assess the stability of the binding pose. It can reveal whether key hydrogen bonds and hydrophobic interactions are maintained over time, providing a more accurate estimate of binding affinity. nih.gov

The Automated Topology Builder (ATB) and similar tools can generate the necessary force field parameters for novel small molecules like this compound, enabling their study through MD simulations. nih.gov

Molecular Docking and Ligand-Target Interactions (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in structure-based drug design for identifying potential hits and understanding their mechanism of action at a molecular level. The process involves sampling a large number of ligand conformations within the protein's binding site and scoring them based on their steric and energetic complementarity.

Derivatives of acetamide (B32628) have been widely studied using molecular docking against various cancer and inflammation-related targets. nih.govnih.gov For this compound, docking studies would typically involve:

Target Selection: Identifying a relevant protein target, such as a kinase or enzyme implicated in a disease pathway.

Binding Site Definition: Defining the active site or allosteric pocket where the ligand is expected to bind.

Docking and Scoring: Using algorithms to place the ligand in the site and calculating a docking score, which estimates the binding affinity (often in kcal/mol). The more negative the score, the better the predicted affinity. nih.gov

Interaction Analysis: Visualizing the best-docked pose to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with specific amino acid residues.

The table below shows representative docking results for acetamide-based compounds against known biological targets, illustrating the type of data generated from such studies.

Table 2: Representative Molecular Docking Results for Acetamide Derivatives

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Triazole-Acetamide | c-Kit Tyrosine Kinase | -176.7 | Not Specified |

| Triazole-Acetamide | Protein Kinase B (Akt) | -170.1 | Not Specified |

| Quinazolinone-Acetamide | Trypsin | -10.2 | Ser195, Lys202 |

| Quinazolinone-Acetamide | Elastase | -9.9 | His57, Asp194, Ser214 |

Data from docking studies on various complex acetamide derivatives against specified targets. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications (in silico)

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the interactions observed in a ligand-protein complex. acs.orgnih.gov

If this compound were identified as an active compound, a pharmacophore model could be generated based on its key chemical features: nih.gov

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen.

Hydrogen Bond Donor (HBD): The amide N-H and the amino -NH2 hydrogens.

Aromatic Ring (RA): The 3-chlorophenyl group.

Hydrophobic (HY): The chloro-substituted phenyl ring.

This 3D arrangement of features serves as a query to rapidly screen large compound databases (virtual screening) to identify other structurally diverse molecules that match the pharmacophore and are therefore likely to share the same biological activity. acs.orgnih.gov This approach is a highly effective method for discovering novel chemical scaffolds. nih.gov

Predictive ADME Modeling (in silico, non-clinical)

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Predicting these properties early in the discovery process using in silico models can prevent costly late-stage failures. Various computational tools, such as SwissADME, are used to calculate physicochemical properties and predict ADME parameters from a molecule's structure. researchgate.netepa.gov

For this compound, key predicted ADME properties would include:

Lipophilicity (LogP): Predicts how the compound partitions between an oily and an aqueous phase, affecting absorption and distribution.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major drug-metabolizing enzymes.

Drug-Likeness: Evaluates the compound based on rules like Lipinski's Rule of Five, which assesses if the molecule has physicochemical properties typical of oral drugs.

The following table presents predicted ADME and physicochemical properties for an isomer, providing an estimate for the properties of this compound.

Table 3: Predicted Physicochemical and ADME Properties for N-(2-Amino-6-chlorophenyl)acetamide (Isomer)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 184.62 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | 1.89 | Optimal lipophilicity for drug-likeness |

| Water Solubility | 1.34 g/L | Moderately soluble |

| pKa (Basic) | 2.27 | Weakly basic amino group |

| Blood-Brain Barrier Permeant | No (Predicted) | Unlikely to cross into the brain |

| GI Absorption | High (Predicted) | Likely well-absorbed from the gut |

Data sourced from computational prediction platforms for a structural isomer.

Biological Activity and Mechanistic Investigations of 2 Amino N 3 Chlorophenyl Acetamide Preclinical, in Vitro/ex Vivo

Enzyme Inhibition and Activation Studies (Specific Enzyme Targets)

No specific studies detailing the inhibitory or activation effects of 2-amino-N-(3-chlorophenyl)acetamide on specific enzyme targets were found in the available literature. Research has been conducted on related N-((het)arylmethyl)-heteroaryl-carboxamide compounds, investigating their potential as plasma kallikrein inhibitors, but data for the specific title compound is not provided. chiralen.com

Receptor Binding and Ligand Affinity Profiling

Information regarding the receptor binding profile and ligand affinity of this compound is not available in the public domain.

Cellular Assays for Modulating Biological Pathways (e.g., Apoptosis, Cell Cycle) in Immortalized Cell Lines

No studies were identified that specifically used this compound in cellular assays to assess its impact on biological pathways such as apoptosis or the cell cycle in immortalized cell lines.

There is no available data from investigations of this compound in human cancer cell lines.

No research detailing the effects of this compound on signaling cascades or gene expression in cellular models could be located.

There are no available in vitro studies that report on the antimicrobial or antiviral potential of this compound.

Identification and Validation of Molecular Targets

The molecular targets of this compound have not been identified or validated in the reviewed scientific literature.

Mechanisms of Action at the Molecular and Cellular Level

The precise molecular targets and cellular signaling pathways directly modulated by this compound are yet to be fully elucidated. However, analysis of related N-phenylacetamide derivatives suggests potential mechanisms of action, primarily centered on the central nervous system.

Research into analogous compounds, particularly those with anticonvulsant properties, has implicated the modulation of ion channels as a primary mechanism. For instance, studies on other 2-aminoacetamide derivatives have suggested that their anticonvulsant effects may be, at least in part, attributable to interactions with neuronal voltage-gated sodium channels. This interaction is hypothesized to stabilize the inactivated state of these channels, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.

Furthermore, investigations into a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the N-chlorophenylacetamide core, have demonstrated activity in the maximal electroshock (MES) seizure model. Specifically, compounds such as N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide and N-(3-chlorophenyl)-2-morpholino-acetamide showed protective effects in this model, indicating a potential to suppress generalized tonic-clonic seizures. While these are more complex molecules, the presence of the 3-chlorophenylacetamide moiety is a common structural feature.

Another avenue of investigation for related compounds has been the exploration of their effects on calcium channels. Some 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives have exhibited anticonvulsant activity, with proposed mechanisms involving the modulation of both voltage-gated sodium and calcium channels. This dual action could contribute to a broader spectrum of anticonvulsant efficacy.

| Compound Class/Derivative | Potential Molecular Target | Observed In Vitro/Ex Vivo Effect | Implied Cellular Mechanism |

| 2-Aminoacetamide Derivatives | Neuronal Voltage-Gated Sodium Channels | Partial block of veratridine-induced aspartate efflux | Reduction of neuronal hyperexcitability |

| N-(3-chlorophenyl) acetamide (B32628) Derivatives | Not explicitly defined; active in MES test | Protection against maximal electroshock seizures | Suppression of seizure spread |

| 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives | Voltage-Gated Sodium and Calcium Channels | Not explicitly detailed in available literature | Modulation of ion influx to reduce neuronal firing |

Further preclinical research, including receptor binding assays, ion channel electrophysiology, and cellular signaling pathway analysis, is necessary to definitively characterize the molecular and cellular mechanisms of action of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N 3 Chlorophenyl Acetamide Derivatives

Systematic Structural Modifications and Their Biological Implications

Systematic structural modifications of the 2-amino-N-(3-chlorophenyl)acetamide scaffold have been undertaken to explore and optimize its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai The core structure consists of a central acetamide (B32628) unit, a 3-chlorophenyl ring, and an amino group, each providing opportunities for modification.

Modifications of the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact biological activity. For instance, the presence of a chloro group at the meta position is a key feature. nih.gov Studies on related acetamide derivatives have shown that altering the substitution pattern on the phenyl ring can modulate activity. acs.org For example, in a series of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, modifications to the aromatic ring were a key part of the design strategy to improve antivirulence activity against E. coli. nih.gov

Modifications of the Amino Group: The terminal amino group is a key site for derivatization. In studies of related scaffolds, such as 1-amino-substituted ellipticines, the introduction of various amino side chains significantly influenced antitumor potency. nih.gov Similarly, for this compound derivatives, modifications at this position could lead to compounds with enhanced biological profiles. For example, creating N-substituted derivatives of isosteviol-based 1,3-aminoalcohols showed that the nature of the substituent on the amino group was critical for antiproliferative activity. nih.gov

The following table summarizes some of the systematic modifications and their observed biological implications from various studies on related acetamide structures.

| Scaffold | Modification | Biological Implication | Reference |

| 2-Amino-3-acyl-tetrahydrobenzothiophene | Variation of acyl group and substituents on the thiophene (B33073) ring | Potent suppression of E. coli biofilm formation by inhibiting pilus biogenesis | nih.gov |

| 2-Aminopyridine Derivatives | Substitution of the 3-phenol with 4-phenylpiperazine | Greatly increased potency in inhibiting ALK2 activity in cells | acs.org |

| 1-Amino-substituted Ellipticines | Addition of a [(dialkylamino)alkyl]amino side chain at the 1-position | Increased antitumor potency | nih.gov |

| Isosteviol-based 1,3-Aminoalcohols | N-benzyl or (1H-imidazol-1-yl)-propyl substitution | Essential for reliable antiproliferative activity | nih.gov |

These examples, while not all directly on this compound, illustrate the principles of how systematic modifications on a core scaffold can lead to significant changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org This approach is valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of lead molecules. researchgate.net

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and lipophilic parameters. nih.gov

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

For acetamide derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For instance, in a study of N-phenyl-2,2-dichloroacetamide analogues, 2D and 3D QSAR models were developed to correlate their chemical composition with anticancer activity. researchgate.net These models helped in optimizing the pharmacophore for potent inhibitors of Pyruvate Dehydrogenase Kinase (PDK). researchgate.net

Similarly, QSAR analyses have been applied to tripeptides to understand the factors contributing to their antioxidant activity. nih.gov The study found that properties like the presence of a cysteine residue and the hydrophobicity of the N-terminal residue significantly enhanced antioxidant activity. nih.gov

While specific QSAR models for this compound were not found in the provided search results, the principles from related studies are directly applicable. A QSAR study on this scaffold would likely involve synthesizing a library of derivatives with systematic variations and measuring their in vitro activity. The resulting data would then be used to build a predictive model to guide the synthesis of more potent analogues.

Understanding Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com Identifying the key pharmacophoric features of the this compound scaffold is essential for designing new molecules with desired biological activities. ontosight.airesearchgate.net

Based on the structure of this compound and insights from related compounds, the following pharmacophoric features can be proposed:

Aromatic Ring: The 3-chlorophenyl group likely engages in hydrophobic and/or aromatic interactions with the target protein. The chlorine atom can act as a hydrogen bond acceptor and also influences the electronic properties of the ring.

Hydrogen Bond Donor/Acceptor: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These are crucial for forming interactions with the active site of a target enzyme or receptor.

Terminal Amino Group: The primary amino group can act as a hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions.

Hydrophobic/Aliphatic Linker: The acetamide backbone provides a specific spatial arrangement for the other functional groups.

Pharmacophore modeling studies on related structures have provided valuable insights. For example, a pharmacophore model for triple uptake inhibitors based on pyran derivatives identified a "folded" conformation and specific distances between the benzhydryl moiety and the N-benzyl group as crucial for activity. nih.govnih.gov Another study on N-phenyl-2,2-dichloroacetamide analogues used pharmacophore modeling to optimize inhibitors of PDK. researchgate.net

The development of a specific pharmacophore model for this compound would involve aligning a set of active and inactive analogues and identifying the common chemical features that are essential for activity. This model would then serve as a 3D query for virtual screening of compound libraries to identify new potential hits. dovepress.com

Correlations between Structural Attributes and In Vitro Biological Responses

The in vitro biological activity of this compound derivatives is directly correlated with their structural attributes. Studies on various acetamide-containing compounds have demonstrated how specific structural features influence their performance in in vitro assays.

Anticancer Activity: In a study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, structure-activity relationships revealed that specific substitutions led to a lead compound with high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov For N-phenyl-2,2-dichloroacetamide analogues, cytotoxicity assays using the A549 cell line were used to validate the results of molecular modeling studies. researchgate.net

Antimicrobial Activity: For 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, the in vitro activity against biofilm formation of E. coli was evaluated. nih.gov The study demonstrated that this class of compounds potently suppresses biofilm development by inhibiting pilus biogenesis without affecting bacterial growth. nih.gov

Enzyme Inhibition: In a series of 3-acylamino-2-aminopropionic acid derivatives, heterocyclic substitutions led to compounds with high affinities in a binding assay for the glycine (B1666218) site of the NMDA receptor. nih.gov In functional assays, these compounds displayed a wide range of intrinsic efficacies, from antagonism to partial agonism, highlighting a clear correlation between structure and in vitro response. nih.gov

The following table summarizes the correlations between structural attributes and in vitro responses for some related acetamide derivatives.

| Compound Series | Structural Attribute | In Vitro Biological Response | Reference |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives | Specific substitutions on the scaffold | High potency against sensitive and resistant cancer cell lines | nih.gov |

| 2-Amino-3-acyl-tetrahydrobenzothiophene derivatives | 2-amino-3-acyl-tetrahydrobenzothiophene scaffold | Potent inhibition of E. coli biofilm formation | nih.gov |

| 3-Acylamino-2-aminopropionic acid derivatives | Heterocyclic substitutions | High affinity for the glycine site of the NMDA receptor with varying intrinsic efficacies | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors | Minor structural differences in the 2-amino-N-phenylacetamide scaffold | Inhibition of SLACK potassium channels | mdpi.com |

These findings underscore the importance of in vitro testing in establishing clear structure-activity relationships for the rational design of new therapeutic agents based on the this compound scaffold.

Analytical Research Methodologies for 2 Amino N 3 Chlorophenyl Acetamide

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for separating 2-amino-N-(3-chlorophenyl)acetamide from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques used.

High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

For the purity assessment and quantification of related amino-acetamides, methods often involve a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with additives like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov For instance, a method for a similar compound, 2-amino-5-nitrophenol, utilized a C18 column with a mobile phase of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA) in a 65:35 ratio. nih.gov Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. For MS-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of phosphoric acid. sielc.comresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Ion Chromatography (IC): For analyzing the compound and its potential ionic impurities, ion chromatography can be a valuable tool. A method developed for a structurally similar compound, 2-amino-N-(2,2,2-trifluoroethyl)-acetamide, used a cation exchange column (Metrosep C 4) with a dilute nitric acid eluent to separate the main component from impurities like glycine (B1666218) and inorganic cations. metrohm.com This demonstrates the utility of IC in assessing the purity of amino-acetamide compounds where ionic side products might be present. metrohm.com

Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis may be possible, often requiring derivatization to increase its volatility and thermal stability. The amino group can be derivatized, for example, through silylation. The analysis would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 1: Illustrative HPLC Parameters for Analysis of Amino-Acetamide Compounds This table presents typical conditions based on methods for structurally related compounds and does not represent data for this compound itself.

| Parameter | Typical Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3-5 µm) | Standard for nonpolar to moderately polar analytes. sielc.comnih.govresearchgate.net |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid or TFA | Common eluent for RP-HPLC, acid improves peak shape. sielc.comnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | Typical analytical flow rate. researchgate.netmetrohm.com |

| Detection | UV-Vis at λmax (e.g., 200-280 nm) | Aromatic ring and carbonyl group provide UV absorbance. nih.gov |

| Column Temperature | 30 - 45 °C | Ensures reproducibility and efficiency. researchgate.netmetrohm.com |

Spectroscopic Methods for Concentration Determination (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of this compound in solution. The molecule contains a substituted benzene (B151609) ring and an acetamide (B32628) group, which are chromophores that absorb light in the UV region of the electromagnetic spectrum.

The procedure involves measuring the absorbance of solutions with known concentrations of the compound to construct a calibration curve. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A plot of absorbance versus concentration should yield a straight line, the equation of which can be used to determine the concentration of unknown samples. The wavelength of maximum absorbance (λmax) is used for the measurements to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For related aromatic amino compounds, λmax values are typically found in the UV range. uobaghdad.edu.iq For instance, quantitative analysis of amino groups has been achieved by monitoring absorbance changes of indicator dyes. researchgate.net

Table 2: Hypothetical Calibration Data for UV-Vis Quantification This table illustrates the principle of generating a calibration curve for concentration determination and is not based on experimental data for this compound.

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~245 nm (Estimated) |

| Linear Range | 1 - 50 µg/mL (Typical) |

| Correlation Coefficient (R²) | > 0.999 (Target) |

| Equation of the Line | Absorbance = (Slope × Concentration) + Intercept |

| Limit of Detection (LOD) | < 1 µg/mL (Typical) |

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique, such as LC-MS or GC-MS.

In MS analysis, the compound is first ionized. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically forming protonated molecules [M+H]+ in positive ion mode. researchgate.netunito.it The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Tandem mass spectrometry (MS/MS) provides further structural information by selecting a specific parent ion (e.g., the [M+H]+ ion of this compound), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. unito.it This fragmentation pattern is unique to the molecule's structure and can be used for unambiguous identification. For amino-containing compounds, characteristic fragmentation involves losses of small neutral molecules like ammonia (B1221849) (NH₃) or parts of the acetamide side chain. researchgate.net The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes), which aids in identification. nih.gov For trace-level quantification, a highly sensitive technique like multiple reaction monitoring (MRM) can be used, where specific parent-to-fragment ion transitions are monitored. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₉ClN₂O) Molecular Weight: 184.63 g/mol

| Ion/Fragment | Predicted m/z (for ³⁵Cl) | Formula | Comment |

|---|---|---|---|

| [M+H]⁺ | 185.04 | [C₈H₁₀ClN₂O]⁺ | Protonated molecule, parent ion in ESI+. |

| [M+Na]⁺ | 207.02 | [C₈H₉ClN₂NaO]⁺ | Sodium adduct, common in ESI+. researchgate.net |

| Fragment 1 | 127.02 | [C₆H₆ClN]⁺ | Possible fragment from cleavage of the amide bond, representing the 3-chloroaniline (B41212) moiety. |

| Fragment 2 | 58.04 | [C₂H₄NO]⁺ | Possible fragment representing the glycinamide (B1583983) part [CH₂(NH₂)C(O)]⁺. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and low-cost alternative for the detection and quantification of electroactive compounds like this compound. The aromatic amino group is readily oxidizable, and the chlorophenyl moiety can also be electrochemically active (typically via reduction).

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used. In a typical CV experiment, the potential is scanned, and the resulting current from the oxidation of the amino group would be observed as an anodic peak. The peak potential provides qualitative information about the compound, while the peak current is proportional to its concentration.

Green Chemistry Principles in the Synthesis of 2 Amino N 3 Chlorophenyl Acetamide

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com

A common synthetic route to N-aryl acetamides involves the acylation of an aniline (B41778) with an acyl chloride. For 2-amino-N-(3-chlorophenyl)acetamide, a plausible pathway starts with the reaction of 3-chloroaniline (B41212) with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3-chlorophenyl)acetamide. nih.gov This intermediate then undergoes amination to yield the final product.

Step 1: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide 3-chloroaniline + Chloroacetyl chloride → 2-chloro-N-(3-chlorophenyl)acetamide + HCl

Step 2: Synthesis of this compound 2-chloro-N-(3-chlorophenyl)acetamide + Ammonia (B1221849) → this compound + NH₄Cl

Reaction Efficiency Data

| Reaction Step | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Acylation | 3-chloroaniline, Chloroacetyl chloride | 2-chloro-N-(3-chlorophenyl)acetamide | HCl | 84.5% |

| Amination | 2-chloro-N-(3-chlorophenyl)acetamide, Ammonia | This compound | NH₄Cl | 77.4% |

Solvent Selection and Alternative Media (e.g., Ionic Liquids, Water)

Solvent choice is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest portion of the material used. acs.org Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane (B109758), chloroform) and polar aprotic solvents (e.g., DMF, DMAc, NMP) are now considered problematic or hazardous due to toxicity and environmental concerns. whiterose.ac.ukrsc.org

In the synthesis of acetamides, solvents like dichloromethane (DCM) or toluene (B28343) are often employed. Green chemistry encourages the replacement of these with safer alternatives. skpharmteco.com Water is an ideal green solvent, although the low solubility of many organic compounds can be a challenge. researchgate.net However, "on-water" synthesis, where insoluble reactants are vigorously stirred in an aqueous suspension, has shown to sometimes enhance reaction rates. researchgate.net Other recommended solvents include alcohols (ethanol, isopropanol) and esters (ethyl acetate (B1210297), isopropyl acetate). rsc.org The use of 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF. whiterose.ac.uk

Ionic liquids, which are salts with low melting points, are also being explored as alternative reaction media due to their low vapor pressure and potential for recyclability.

Solvent Selection Guide

| Solvent Class | Examples | Green Chemistry Classification | Rationale |

|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform | Undesirable/Hazardous | Suspected carcinogens, environmental persistence. whiterose.ac.uk |

| Dipolar Aprotic | DMF, DMAc, NMP | Problematic/Hazardous | Reproductive toxicity, regulatory scrutiny (SVHC list). whiterose.ac.uk |

| Ethers | Diethyl ether, THF, 1,4-Dioxane | Usable to Hazardous | Peroxide formation, safety risks. 2-MeTHF is a better alternative. whiterose.ac.ukrsc.org |

| Hydrocarbons | Hexane, Toluene | Usable to Problematic | Neurotoxicity, environmental pollution. whiterose.ac.uk |

| Alcohols | Ethanol, Isopropanol | Preferred/Recommended | Low toxicity, biodegradable. rsc.org |

| Esters | Ethyl acetate, Isopropyl acetate | Preferred/Recommended | Low toxicity, favorable environmental profile. rsc.org |

| Alternative Media | Water, Ionic Liquids | Highly Recommended | Water is non-toxic and abundant; Ionic liquids offer low volatility. researchgate.net |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and avoid the use of stoichiometric reagents that generate large amounts of waste. peptide.com The development of efficient catalysts for amide bond formation is a key area of research.

Traditional methods for synthesizing amides, such as using acyl chlorides, require stoichiometric amounts of a base to neutralize the HCl by-product, which reduces atom economy. Catalytic methods can provide more sustainable alternatives. For instance, the direct amidation of carboxylic acids with amines is a highly atom-economical route, but it typically requires high temperatures to drive off the water by-product. The development of catalysts that can facilitate this reaction under milder conditions is an ongoing goal.

In the context of producing this compound, catalytic approaches could be applied to both key steps. For the initial acylation, solid acid catalysts could potentially replace traditional Lewis acids, simplifying separation and reducing waste. For the subsequent amination step, transition-metal catalyzed N-arylation reactions could offer an alternative to classical nucleophilic substitution, potentially with higher selectivity and under milder conditions. Research into enzymatic catalysis, using enzymes like lipases, also presents a promising green alternative for amide synthesis. chemrxiv.org

Waste Minimization and By-product Management Strategies

A holistic approach to waste minimization in the synthesis of this compound involves integrating the principles of atom economy, safer solvent selection, and catalysis. The primary sources of waste in the conventional synthesis route are the by-product salts (e.g., HCl, NH₄Cl) and the solvent used for reaction and purification. skpharmteco.com

Strategies for minimizing waste include:

Process Intensification: Designing a continuous flow process rather than a batch process can reduce solvent usage and improve heat transfer and safety. nih.gov

Solvent Recycling: Choosing a solvent that can be easily recovered and reused significantly reduces the process mass intensity (PMI). rsc.org

By-product Valorization: Investigating potential uses for by-products can turn a waste stream into a valuable product. For example, the ammonium (B1175870) chloride generated could potentially be used in other industrial applications.

Catalytic Routes: As discussed, shifting from stoichiometric reagents to catalytic systems fundamentally reduces the amount of waste generated per unit of product. peptide.com

By systematically applying these green chemistry principles, the synthesis of this compound can be made significantly more sustainable, reducing its environmental footprint and improving its economic viability.

Future Research Directions and Emerging Challenges in the Study of 2 Amino N 3 Chlorophenyl Acetamide

Exploration of Novel Synthetic Paradigms and Scalable Production Methods

The conventional synthesis for N-substituted aminoacetamides typically involves a two-step process: the acylation of an aniline (B41778) with a haloacetyl halide (like chloroacetyl chloride) followed by a nucleophilic substitution of the halide with an amine. nih.gov For 2-amino-N-(3-chlorophenyl)acetamide, this would mean reacting 3-chloroaniline (B41212) with chloroacetyl chloride to form 2-chloro-N-(3-chlorophenyl)acetamide, which is then reacted with ammonia (B1221849) or a protected amine source.

Future research must focus on developing more efficient, sustainable, and scalable synthetic routes. Key challenges include minimizing side reactions and developing robust purification methods. nih.gov The development of scalable processes is crucial for producing the multi-kilogram quantities needed for extensive preclinical and potential clinical evaluation. acs.org This involves addressing issues like the use of potentially toxic reagents and optimizing reaction conditions to maximize yield and purity with minimal isolations. acs.org Exploring enzymatic synthesis, using engineered biocatalysts like imine reductases, could offer a highly enantioselective and greener alternative for producing chiral derivatives, a significant challenge in traditional organic synthesis. nih.govwisc.edu

Key Areas for Future Synthetic Research:

| Research Area | Objective | Rationale |

|---|---|---|

| Flow Chemistry | Develop continuous manufacturing processes. | Improves safety, consistency, and throughput compared to batch processing. |

| Biocatalysis | Utilize engineered enzymes for key reaction steps. | Offers high stereoselectivity and environmentally friendly conditions. nih.gov |

| Protecting Group Strategy | Optimize the use of amine protecting groups. | Prevents side reactions and allows for more complex derivatization, though adds steps to the synthesis. |

| Process Analytical Technology (PAT) | Implement real-time monitoring of reactions. | Ensures quality control and optimizes reaction parameters for large-scale production. |

Advanced Computational Predictions and Experimental Validation of Biological Activity

Computational chemistry offers a powerful toolkit for accelerating the discovery process. For this compound, future research should heavily leverage in silico methods to predict its biological activities and guide the synthesis of more potent and selective analogs. plos.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of new compounds by building a quantitative relationship between chemical structure and activity. nih.govfrontiersin.orgresearchgate.net This allows researchers to screen virtual libraries of derivatives before committing to costly and time-consuming synthesis.

Molecular docking studies are essential to visualize how the compound might bind to specific biological targets, such as enzyme active sites or protein-protein interfaces. nih.govnih.govresearchgate.netmdpi.com For instance, docking simulations could explore the binding of this compound to targets implicated in cancer or microbial infections, based on the activities of related molecules. These computational predictions, however, must be rigorously validated through experimental bioassays. nih.gov A successful workflow involves a continuous feedback loop where experimental results are used to refine and improve the predictive power of the computational models. nih.gov

Discovery of Unexplored Biological Activities in New Preclinical Models

The structural backbone of this compound is a versatile scaffold found in compounds with a wide range of biological effects. While initial studies on similar compounds have focused on antibacterial properties, there is significant potential for unexplored activities. Research on related aminoacetamide and N-phenylacetamide derivatives suggests several promising avenues for investigation. nih.govrsc.orgnih.govresearchgate.netmdpi.com

Future efforts should involve screening the compound against a diverse panel of biological targets and in various preclinical models of disease. slideshare.netijpsr.com Animal models are essential for evaluating efficacy and understanding the compound's behavior in a complex biological system. researchgate.net

Potential Unexplored Activities Based on Analogous Compounds:

| Potential Biological Activity | Rationale from Related Scaffolds | Example Preclinical Model |

|---|---|---|

| Anticonvulsant | N-substituted aminoacetamides have shown anticonvulsant effects. | Maximal electroshock (MES) or pentylenetetrazol (PTZ) induced seizure models in mice. slideshare.netnih.gov |

| Anticancer | Thiazolyl-acetamide and benzothiazole (B30560) derivatives exhibit potent anticancer activity. nih.gov | Human tumor xenograft models (e.g., breast, lung, ovarian cancer) in immunocompromised mice. nih.gov |

| Anti-inflammatory | Thiophene (B33073) derivatives, structurally related to parts of other active molecules, possess anti-inflammatory properties. | Carrageenan-induced paw edema model in rats. |

| Enzyme Inhibition | The acetamide (B32628) moiety is a common feature in various enzyme inhibitors, including carbonic anhydrase and histone deacetylase (HDAC) inhibitors. nih.govnih.gov | In vitro enzyme inhibition assays followed by cell-based models. |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond identifying a single target, a systems biology approach is necessary for a holistic understanding of how this compound affects biological systems. nih.govnumberanalytics.comnih.gov This involves integrating data from multiple 'omics' technologies—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics—to build a comprehensive picture of the cellular response to the compound. nih.govbris.ac.uktech4future.info

For example, if the compound shows anticancer activity, proteomics can identify not only the primary target but also the downstream signaling pathways that are affected, revealing potential off-target effects or mechanisms of resistance. drugtargetreview.comcreative-proteomics.comscitechnol.com This system-wide view is crucial for predicting both efficacy and potential toxicity, guiding lead optimization, and identifying biomarkers for patient selection in future clinical studies. frontiersin.org Such an approach can transform drug discovery from a single-target focus to a more effective network-based paradigm. nih.gov

Addressing Synthetic and Mechanistic Complexities for Scaffold Optimization

Scaffold optimization is a critical process in medicinal chemistry where a core molecular structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, this involves addressing both synthetic hurdles and a lack of mechanistic clarity. A key strategy in this area is "scaffold hopping," where the core structure is replaced with a novel, isofunctional one to overcome issues like metabolic instability or poor intellectual property positioning. acs.orgnih.govrsc.orgyoutube.com

Optimizing the scaffold requires a deep understanding of its structure-activity relationship (SAR). For instance, modifications might be made to the chlorophenyl ring or the aminoacetamide side chain to enhance binding to a target or to improve properties like solubility and oral bioavailability. nih.govacs.org Improving pharmacokinetic properties is a major challenge in small-molecule drug development and often requires iterative cycles of design, synthesis, and testing. nih.govacs.orgaacrjournals.org Addressing the construction of complex derivatives, especially those with quaternary carbon centers, remains a significant synthetic challenge that requires innovative chemical methods. nih.gov

Q & A

Q. What are the common synthetic routes for 2-amino-N-(3-chlorophenyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves reacting 3-chloroaniline with chloroacetyl chloride in dichloromethane under controlled temperatures (0–5°C) with triethylamine as a base to neutralize HCl byproducts . Post-synthesis, crystallization from toluene or ethanol yields pure product. Optimization includes monitoring reaction time (3–5 hours) and stoichiometric ratios (1:1.1 for aniline:chloroacetyl chloride) to minimize side products like unreacted intermediates .

Q. How is spectroscopic characterization performed to confirm the structure of this compound?

Key characterization methods include:

- IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide moiety .

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ 4.2–4.4 ppm (CH₂Cl group) and aromatic protons in δ 6.8–7.5 ppm (3-chlorophenyl ring) .

- ¹³C NMR : Signals at ~165–170 ppm (C=O) and ~40–45 ppm (CH₂Cl) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 204 for [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?

Challenges include handling weak diffraction data, disorder in the chloroacetamide group, and hydrogen-bonding ambiguities. Using SHELXL for refinement, researchers apply:

- Restraints : For anisotropic displacement parameters (ADPs) of disordered atoms.

- Hydrogen Bonding : N-H···O interactions are modeled with distance restraints (e.g., N-H = 0.86 Å) .

- Twinned Data : SHELXL’s twin law matrix refines data with pseudo-merohedral twinning . Example crystal parameters: Orthorhombic system (space group P2₁2₁2₁), a = 4.897 Å, b = 17.379 Å, c = 21.484 Å, V = 1828.4 ų .

Q. How do structural modifications (e.g., halogen substitution or heterocyclic appendages) influence the biological activity of this compound derivatives?

Modifications alter pharmacokinetics and target binding:

- Halogen Substitution : Adding fluorine at the 4-position (e.g., 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) increases lipophilicity, enhancing blood-brain barrier penetration .

- Heterocyclic Additions : Triazole or oxadiazole rings improve antimicrobial activity by enabling π-π stacking with bacterial enzymes .

- Sulfanyl Linkers : Derivatives like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide show enhanced anticancer activity due to hydrogen bonding with DNA .

Q. How can discrepancies in metabolic stability studies of chloroacetamide derivatives be resolved?

Contradictions in metabolic half-life (e.g., human vs. rat liver microsomes) require:

- Comparative Assays : Parallel incubations with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific degradation pathways .

- Isotope Labeling : Using ¹⁴C-labeled compounds to trace metabolite formation via LC-MS/MS.

- Species-Specific Modeling : Adjusting in vitro-in vivo extrapolation (IVIVE) parameters for interspecies metabolic rate differences .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.897 |

| b (Å) | 17.379 |

| c (Å) | 21.484 |

| Volume (ų) | 1828.4 |

| Z | 8 |

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Room Temperature | 65–70 | 90–92% |

| 0–5°C, 3 hours | 85–90 | 98–99% |

| Excess Chloroacetyl Chloride | 78 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.